2,4-Dibromo-6-(2-methoxyethyl)aniline
Description
2,4-Dibromo-6-(2-methoxyethyl)aniline is a halogenated aniline derivative characterized by bromine atoms at the 2- and 4-positions of the aromatic ring and a 2-methoxyethyl group (-CH₂CH₂OCH₃) at the 6-position. This structure confers unique physicochemical properties, including moderate lipophilicity from the bromine substituents and enhanced solubility in polar organic solvents due to the ether-linked methoxyethyl group.
Properties
IUPAC Name |
2,4-dibromo-6-(2-methoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO/c1-13-3-2-6-4-7(10)5-8(11)9(6)12/h4-5H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLGYBAQLZOOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C(=CC(=C1)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Features:
| Parameter | Details |
|---|---|
| Reaction system | Two-phase (liquid-liquid) |
| Bromide source | Typically sodium or potassium bromide |
| Oxidizing agent | Excess (e.g., hydrogen peroxide) |
| Acid | Present (to maintain acidic conditions) |
| Catalyst | Vanadium pentoxide or ammonium heptamolybdate (optional) |
| Temperature | 15 to 50 °C (preferably 15-30 °C during bromide addition, 25-50 °C after) |
| Reaction time | 10 min to 3 hours depending on catalyst amount |
| Product distribution | 75-90% 4-bromo derivative, 5-25% 2,4-dibromo derivative, <0.5% 2-bromo derivative |
Reaction Scheme (Simplified):
Phenyl derivative (R1 = -NH2, -OCH3CH2-) + Br⁻ + Oxidizing agent + Acid → Mixture of 4-bromo and 2,4-dibromo derivatives
This method allows for controlled dibromination, minimizing over-bromination and side products. The two-phase system facilitates separation and recycling of reagents.
Water-Phase Bromination with Hydrogen Peroxide
A water-phase bromination method, although described for 2,6-dibromo-4-(trifluoromethoxy)aniline, offers insights applicable to this compound synthesis due to structural similarity and bromination pattern.
Method Highlights:
| Step | Conditions/Details |
|---|---|
| Solvent | Water |
| Substrate | Aniline derivative (e.g., 4-substituted aniline) |
| Bromine addition | Dropwise, 0.5–1 h, molar ratio ~1:1.0–1.1 (substrate:bromine) |
| Hydrogen peroxide addition | Dropwise, 0.5–1 h, molar ratio ~1.3–1.5 (substrate:H2O2) |
| Reaction temperature | 20–30 °C |
| Stirring speed | 300–500 rpm |
| Grinding media | Zirconium oxide beads or glass spheres (2–4 mm) |
| Reaction time after addition | 6–8 h |
| Yield | 97.5–99.1% (high purity 98.4–99.4%) |
| Waste management | Recycle of filtrate, low waste generation |
This environmentally friendly approach uses water as solvent and hydrogen peroxide as oxidant to generate bromine in situ, reducing bromine consumption and hazardous waste.
Direct Bromination Using N-Bromosuccinimide (NBS) in Organic Solvent
An alternate method for ortho-bromination of alkylated anilines involves direct reaction with NBS in benzene or similar solvents. Although this method was applied to 2-bromo-6-isopropylaniline, it provides a precedent for selective bromination of substituted anilines.
Procedure Summary:
| Parameter | Details |
|---|---|
| Substrate | Ortho-alkylated aniline (e.g., 6-isopropylaniline) |
| Solvent | Benzene |
| Brominating agent | N-Bromosuccinimide (NBS), equimolar |
| Temperature | Ambient to 35 °C (exothermic) |
| Reaction time | 2 hours stirring, overnight standing |
| Workup | Removal of solvent, filtration, recrystallization |
| Product purity | High, confirmed by elemental analysis |
This method is straightforward but requires organic solvents and careful handling of NBS.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The two-phase liquid-liquid bromination process offers a balance between selectivity and yield, with catalyst choice influencing reaction time and product distribution.
- The water-phase method demonstrates an environmentally benign approach with excellent yields and purity, using recyclable solvents and minimal bromine excess.
- Direct bromination with NBS is effective for ortho-substituted anilines but may require additional purification steps and organic solvent handling.
- For this compound, adapting the two-phase or water-phase methods is advisable to maintain functional group integrity and achieve selective dibromination.
- Reaction parameters such as temperature, stirring speed, and reagent addition rates critically affect product yield and purity.
- The presence of electron-donating groups like the 2-methoxyethyl substituent can influence regioselectivity, favoring bromination at ortho and para positions relative to the amino group.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(2-methoxyethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines.
Scientific Research Applications
2,4-Dibromo-6-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The bromine atoms and the methoxyethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 2,4-Dibromo-6-(2-methoxyethyl)aniline with its analogs:
*Calculated based on molecular formula C₉H₁₁Br₂NO.
Key Observations:
- Substituent Effects on Solubility: The 2-methoxyethyl group enhances solubility in organic solvents like THF and dioxane compared to bulkier substituents (e.g., cyclohexyl groups in Bromhexine HCl) . Difluoromethoxy analogs exhibit lower solubility due to increased electronegativity .
- Biological Activity: The 2-methoxyethyl group in boronic acid derivatives () enhances inhibitory potency against fungal enzymes, likely due to improved binding interactions and solubility .
Research Findings and Data
Biological Activity
2,4-Dibromo-6-(2-methoxyethyl)aniline (CAS No. 1803611-14-4) is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound is synthesized through the bromination of 2-methoxyethyl aniline, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 2 and 4 positions. The presence of bromine atoms and the methoxyethyl group contributes to its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The bromine substituents enhance its electrophilic character, allowing it to form stable complexes with proteins and enzymes. This interaction can modulate enzymatic activity and influence cellular signaling pathways.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated anilines can inhibit the growth of various bacterial strains by disrupting their cellular processes .
Anticancer Activity
There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines. For example, compounds with similar structures have been evaluated for their cytotoxic effects on leukemia and lymphoma cell lines, showing promising results in inhibiting cell proliferation at low micromolar concentrations .
Case Studies
- Antineoplastic Screening : In a study screening various natural compounds for antineoplastic activity, derivatives similar to this compound were found to induce apoptosis in human leukemic cells with IC50 values ranging from 1.61 to 2.95 μM after 72 hours .
- Cell Line Studies : Research involving Jurkat (T-cell leukemia) and Ramos (B-cell lymphoma) cell lines demonstrated that brominated compounds could effectively inhibit cell viability, suggesting a mechanism involving apoptosis rather than necrosis .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 2,4-Dibromoaniline | Lacks methoxyethyl group | Limited versatility |
| 2,6-Dibromo-4-(trifluoromethoxy)aniline | Contains trifluoromethoxy group | Different reactivity |
| This compound | Contains both bromine atoms and methoxyethyl group | Enhanced reactivity and potential anticancer properties |
Q & A
Q. How can environmental persistence be assessed through biodegradation studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
